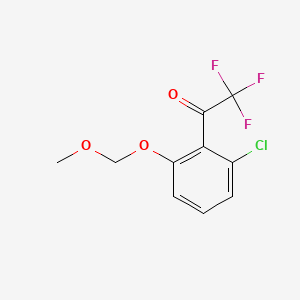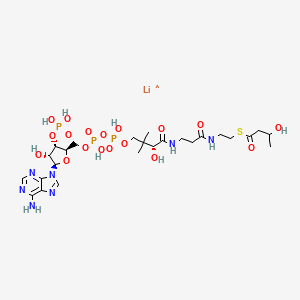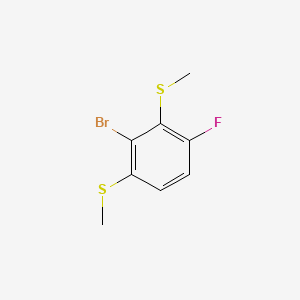
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8BrFS2 and a molecular weight of 267.17 g/mol . This compound features a benzene ring substituted with bromine, fluorine, and two methylsulfane groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) typically involves the bromination and fluorination of a benzene ring followed by the introduction of methylsulfane groups. The specific synthetic route and reaction conditions can vary, but a common method involves:
Methylsulfane Introduction: The addition of methylsulfane groups using methylthiol (CH3SH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methylsulfane groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove halogens or reduce the methylsulfane groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Various substituted benzene derivatives
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated compounds, reduced methylsulfane derivatives
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-fluoro-1-methylbenzene
- 5-Bromo-4-fluoro-2-methylaniline
- 2-Fluoro-5-methyl-1,3-phenylene)bis(methylsulfane)
Uniqueness
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with two methylsulfane groups
Eigenschaften
Molekularformel |
C8H8BrFS2 |
|---|---|
Molekulargewicht |
267.2 g/mol |
IUPAC-Name |
3-bromo-1-fluoro-2,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8BrFS2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
InChI-Schlüssel |
RZNYMOHNYUGJHE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(C=C1)F)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


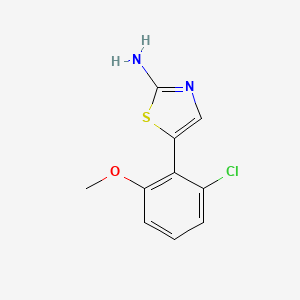
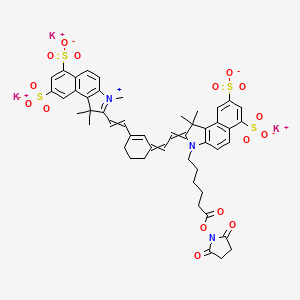

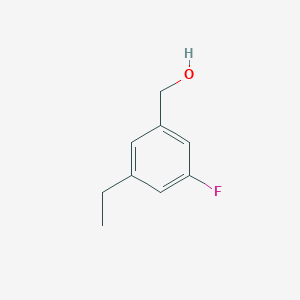
![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
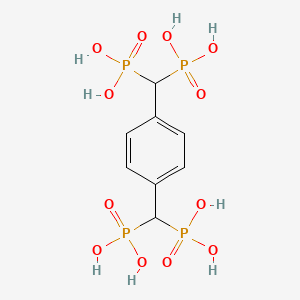
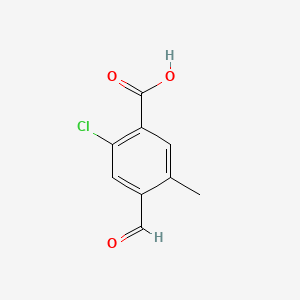
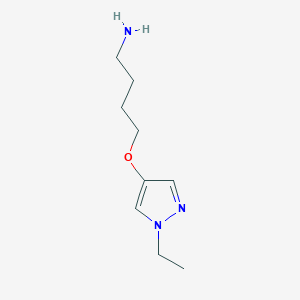
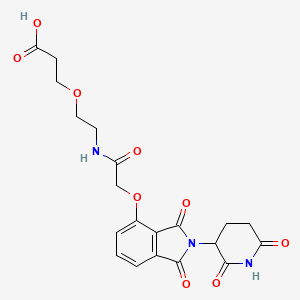

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)
